molecular formula C10H11I2NO2 B14373214 N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide CAS No. 90468-81-8

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide

Katalognummer: B14373214
CAS-Nummer: 90468-81-8
Molekulargewicht: 431.01 g/mol
InChI-Schlüssel: DKLFOTCIVFBSDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of iodine atoms and a hydroxy group attached to a phenyl ring, making it a valuable molecule in the field of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide typically involves multi-step processes. One common method includes the iodination of a precursor compound followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating purification steps such as recrystallization or chromatography to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodophenyl acetic acid derivatives, while reduction could produce hydroxyethyl derivatives .

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic properties, particularly in thyroid-related disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy and iodine groups play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. This compound can modulate the activity of thyroid hormones, making it relevant in the treatment of thyroid disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is unique due to its specific iodine and hydroxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Eigenschaften

CAS-Nummer

90468-81-8

Molekularformel

C10H11I2NO2

Molekulargewicht

431.01 g/mol

IUPAC-Name

N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]acetamide

InChI

InChI=1S/C10H11I2NO2/c1-6(14)13-3-2-7-4-8(11)10(15)9(12)5-7/h4-5,15H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

DKLFOTCIVFBSDR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCC1=CC(=C(C(=C1)I)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.